2-(4-bromo-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
Overview
Description
2-(4-bromo-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C16H15BrN2O4 and its molecular weight is 379.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.02152 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis of related compounds, such as N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, involves optimized conditions for alkylation and nitration reactions, showcasing the compound's relevance in organic synthesis and chemical engineering (Zhang Da-yang, 2004).
- Another study focuses on the Leuckart synthesis and pharmacological assessment of novel acetamide derivatives, highlighting the potential medical applications of similar compounds in cytotoxic, anti-inflammatory, analgesic, and antipyretic treatments (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2016).
Photocatalytic and Optical Properties
- Research into the synthesis, crystal structure, DFT calculations, and optical properties of orcinolic derivatives, including compounds with similar structural features, suggests applications in chemical sensing and materials science (B. Wannalerse et al., 2022).
Anticancer, Anti-inflammatory, and Analgesic Activities
- A study on the anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives indicates the therapeutic potential of these compounds, with specific derivatives showing promising results against breast cancer and neuroblastoma cell lines (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2014).
Environmental Applications
- Investigations on the photocatalytic degradation of pharmaceuticals using TiO2 nanoparticles shed light on the environmental implications and potential remediation applications for acetamide derivatives (N. Jallouli, K. Elghniji, H. Trabelsi, M. Ksibi, 2017).
Antimicrobial Profile
- The synthesis and evaluation of new Schiff bases and thiazolidinone derivatives derived from related compounds underscore their antimicrobial potential, providing insights into the development of new antibacterial and antifungal agents (N. Fuloria, S. Fuloria, R. Gupta, 2014).
Properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-10-3-5-13(14(7-10)19(21)22)18-16(20)9-23-15-6-4-12(17)8-11(15)2/h3-8H,9H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVYZATVCXJHEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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